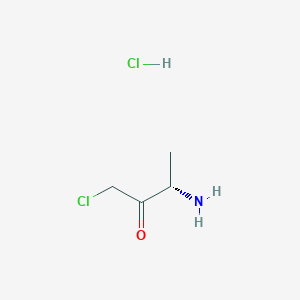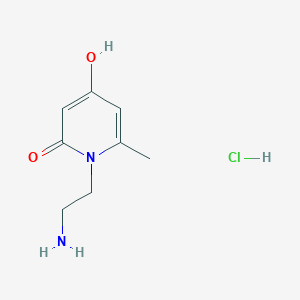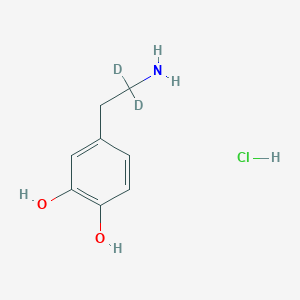
(3S)-3-Amino-1-chloro-2-butanone hydrochloride
Übersicht
Beschreibung
(3S)-3-Amino-1-chloro-2-butanone hydrochloride, also known as chloroacetyl-L-serine hydrochloride or (3S)-3-amino-1-chloro-2-butanone HCl, is a compound that has been used in scientific research for more than a decade. It is a white, odorless powder that is soluble in water and has a melting point of 124-126°C. This compound has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Biocatalysis in Drug Synthesis
A novel study by Xiaoling Tang et al. (2019) highlights the efficient biosynthesis of (R)-3-amino-1-butanol, a key intermediate for Dolutegravir—an important HIV/AIDS medication. They utilized a novel (R)-selective transaminase from Actinobacteria sp. for the biosynthesis, demonstrating a green and efficient method for producing chiral amines, which emphasizes the potential of biocatalysis in drug synthesis (Tang et al., 2019).
Antimicrobial Activity
Research conducted by Kristina Mickevičienė et al. (2015) explores the antimicrobial properties of N-substituted-β-amino acid derivatives, including those related to "(3S)-3-Amino-1-chloro-2-butanone hydrochloride." Their findings suggest significant antimicrobial and antifungal activities against pathogens like Staphylococcus aureus and Candida tenuis, showcasing the compound's relevance in developing new antimicrobial agents (Mickevičienė et al., 2015).
Analytical Chemistry and Metabolomics
The work by A. Kaysheva et al. (2022) on the chromatographic and mass-spectrometric method for determining amino- and carboxylic acids in biological samples underscores the importance of such compounds in analytical chemistry. Their methodology enables the identification and quantification of metabolites, including derivatives of "this compound," in a range of biomedical applications (Kaysheva et al., 2022).
Advanced Material Synthesis
The dehydration of bio-based 2,3-butanediol to butanone, investigated by Wengui Zhang et al. (2012), presents an alternative green pathway for producing butanone, a key industrial solvent. Their research on boric acid-modified HZSM-5 zeolites demonstrates the potential of "this compound" derivatives in synthesizing bio-based chemicals and materials, contributing to sustainable industrial processes (Zhang et al., 2012).
Molecular Docking and Drug Design
A comparative study by K. Vanasundari et al. (2018) on molecular docking, vibrational, and structural analysis of butanoic acid derivatives emphasizes the compound's significance in drug discovery. Their findings highlight the role of such derivatives in inhibiting biological targets, suggesting the utility of "this compound" in the development of new pharmacological agents (Vanasundari et al., 2018).
Eigenschaften
IUPAC Name |
(3S)-3-amino-1-chlorobutan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO.ClH/c1-3(6)4(7)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTRZHHWBHQJBA-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472809.png)

![8-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472812.png)


![N-(8-azabicyclo[3.2.1]octan-3-yl)thiazol-2-amine dihydrochloride](/img/structure/B1472815.png)


![8-(Pyridin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472822.png)